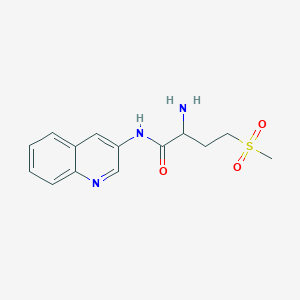

2-amino-4-methylsulfonyl-N-quinolin-3-ylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-4-methylsulfonyl-N-quinolin-3-ylbutanamide is a chemical compound that has been widely studied for its various applications in scientific research. This compound is commonly referred to as QMA, and it has been found to have a wide range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

QMA has been studied extensively for its various applications in scientific research. One of the most common uses of QMA is as a fluorescent probe for the detection of metal ions such as copper and zinc. QMA has also been used as a tool for studying protein-ligand interactions, as it can bind to a variety of proteins and alter their activity. Additionally, QMA has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of QMA is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can alter the activity of the protein or enzyme, leading to changes in cellular processes. Additionally, QMA has been shown to induce oxidative stress in cells, which can contribute to its anticancer effects.

Biochemical and Physiological Effects:

QMA has a wide range of biochemical and physiological effects. In addition to its metal ion detection and protein-ligand interaction capabilities, QMA has been shown to modulate the activity of a variety of enzymes, including proteases and kinases. QMA has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of QMA is its versatility as a research tool. It can be used for a variety of applications, including metal ion detection, protein-ligand interactions, and anticancer research. Additionally, QMA is relatively easy to synthesize in a laboratory setting, making it accessible to researchers. However, one limitation of QMA is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when working with QMA to avoid potential health risks.

Zukünftige Richtungen

There are several future directions for the study of QMA. One potential area of research is the development of QMA-based biosensors for the detection of metal ions in biological samples. Additionally, further investigation into the mechanism of action of QMA could lead to the development of new anticancer therapies. Finally, the potential use of QMA in the treatment of other diseases, such as neurodegenerative disorders, warrants further investigation.

Conclusion:

In conclusion, QMA is a versatile and powerful research tool that has a wide range of applications in scientific research. Its ability to detect metal ions and modulate protein activity makes it an important tool for studying a variety of biological processes. While there are limitations to its use, QMA has the potential to lead to significant advancements in the field of biomedical research.

Synthesemethoden

The synthesis of QMA involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis are quinoline-3-carboxylic acid and 2-amino-4-methylsulfonylbutyric acid. These two compounds are combined in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatography steps to yield QMA.

Eigenschaften

IUPAC Name |

2-amino-4-methylsulfonyl-N-quinolin-3-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)7-6-12(15)14(18)17-11-8-10-4-2-3-5-13(10)16-9-11/h2-5,8-9,12H,6-7,15H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYAXMKAQVCMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)NC1=CC2=CC=CC=C2N=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-methylsulfonyl-N-quinolin-3-ylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)

![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)